4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid
Description
4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid core
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMFFJYCCTXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691242 | |
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-34-3 | |
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-Dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Hydroxide ions, amines.
Catalysts: Acid catalysts for esterification reactions.
Major Products
Reduction: 4-(2,5-Dichlorophenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid depends on its specific application. In the context of its biological activity, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the nature of the interaction and the target.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid: Similar structure but with chlorine atoms at different positions.
4-(2,5-Dichlorophenyl)-3-nitrobenzoic acid: Nitro group at a different position on the benzoic acid ring.
Uniqueness
4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid is unique due to the specific positioning of the chlorine atoms and the nitro group, which can influence its reactivity and potential applications. The specific arrangement of substituents can affect the compound’s electronic properties and its interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
